3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde
Overview
Description
3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde is an organic compound characterized by the presence of a tert-butyl group, a hydroxyl group, and an iodine atom attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde typically involves the iodination of 3-(tert-butyl)-2-hydroxybenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions to introduce the iodine atom at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) with copper(I) iodide as a catalyst.
Major Products Formed
Oxidation: 3-(tert-butyl)-2-hydroxy-5-iodobenzoic acid.
Reduction: 3-(tert-butyl)-2-hydroxy-5-iodobenzyl alcohol.
Substitution: 3-(tert-butyl)-2-hydroxy-5-azidobenzaldehyde.
Scientific Research Applications
3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A similar compound with antioxidant properties.
3-(tert-butyl)-4-hydroxybenzaldehyde: Lacks the iodine atom but shares the tert-butyl and hydroxyl groups.
Uniqueness
3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its non-iodinated counterparts. The combination of tert-butyl, hydroxyl, and iodine groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-tert-butyl-2-hydroxy-5-iodobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBVEYVFTZFSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476241 | |
Record name | 3-tert-butyl-5-iodosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83816-59-5 | |
Record name | 3-tert-butyl-5-iodosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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